5-methoxy-N,N-dimethylpyrimidin-2-amine

Description

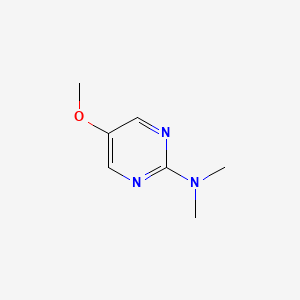

5-Methoxy-N,N-dimethylpyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine class. Its structure features a pyrimidine ring with a methoxy (-OCH₃) group at position 5 and a dimethylamino (-N(CH₃)₂) group at position 2 (see Figure 1). Pyrimidines are foundational in medicinal chemistry due to their presence in nucleic acids and their role as scaffolds for bioactive molecules.

Figure 1: Structure of 5-methoxy-N,N-dimethylpyrimidin-2-amine.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-methoxy-N,N-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3O/c1-10(2)7-8-4-6(11-3)5-9-7/h4-5H,1-3H3 |

InChI Key |

ARBIJKJIRBFFHO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the reaction of 5-methoxypyrimidine with dimethylamine under specific conditions. One common method includes the use of a chlorinated derivative, such as 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine, which reacts with dimethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The process would likely include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The pyrimidine ring can be reduced, although this is less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position if a halogen is present.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl or carboxyl derivative, while substitution reactions could introduce various functional groups at the 4-position.

Scientific Research Applications

5-methoxy-N,N-dimethylpyrimidin-2-amine is used in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Mechanism of Action

The mechanism of action for 5-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the context of its use, but it often involves modulation of biochemical pathways related to pyrimidine metabolism .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 5-Methoxy-N,N-dimethylpyrimidin-2-amine | -OCH₃ (5), -N(CH₃)₂ (2) | C₇H₁₀N₃O | 152.18 | Electron-rich due to methoxy; moderate polarity |

| 5-Bromo-N,N-dimethylpyrimidin-2-amine | -Br (5), -N(CH₃)₂ (2) | C₆H₈BrN₃ | 202.05 | Electron-withdrawing Br; higher reactivity |

| 5-Ethynyl-N,N-dimethylpyrimidin-2-amine | -C≡CH (5), -N(CH₃)₂ (2) | C₈H₉N₃ | 147.18 | Linear sp-hybridized group; click chemistry utility |

| 5-Iodo-4-(1-methanesulfonylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine | -I (5), -N(CH₃)₂ (2), pyrrolidine-sulfonyl (4) | C₁₂H₁₈IN₅O₂S | 440.28 | Bulky substituent; enhanced steric hindrance |

| 4-((4-Chloronaphthalen-1-yl)oxy)-5-methoxy-N,N-dimethylpyrimidin-2-amine | -O-naphthyl (4), -OCH₃ (5), -N(CH₃)₂ (2) | C₁₈H₁₇ClN₃O₂ | 354.80 | Hydrophobic naphthyl group; π-π stacking potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.